molecular formula C12H17N3O5 B12102352 2',3'-Isopropylidene-isocytidine

2',3'-Isopropylidene-isocytidine

Cat. No.: B12102352
M. Wt: 283.28 g/mol
InChI Key: OJUYYMGWCQOZAM-UHFFFAOYSA-N
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Description

Contextualization of Nucleoside Modifications and Protecting Group Strategies

The chemical synthesis of DNA and RNA sequences is a cornerstone of modern molecular biology and medicine. It relies heavily on protecting group strategies to ensure the precise assembly of these biopolymers. jocpr.comnih.gov Protecting groups are chemical moieties that are selectively introduced to mask reactive functional groups, preventing them from participating in unwanted side reactions during subsequent synthetic steps. jocpr.com

In the context of nucleoside chemistry, several functional groups require protection. These include the exocyclic amino groups of the nucleobases (adenine, guanine, and cytosine), the hydroxyl groups of the sugar moiety, and the phosphate (B84403) groups that form the backbone of the nucleic acid. rsc.orgumich.edu The choice of protecting groups is critical and depends on factors such as their stability under various reaction conditions and the ease of their selective removal (deprotection) once their purpose is served. jocpr.com An effective protecting group strategy allows for the stepwise and controlled construction of oligonucleotides with defined sequences. jocpr.com

Significance of 2',3'-O-Isopropylidene Protection in Ribonucleoside Chemistry

Among the various protecting groups employed in ribonucleoside chemistry, the 2',3'-O-isopropylidene group holds particular importance. This group is formed by the reaction of a ribonucleoside with acetone (B3395972) or a related reagent, such as 2,2-dimethoxypropane (B42991), under acidic conditions, resulting in the formation of a cyclic acetal (B89532) that spans the 2'- and 3'-hydroxyl groups of the ribose sugar. chemrxiv.orggoogle.comnih.gov

The compound at the center of this discussion, 2',3'-Isopropylidene-isocytidine, is a modified ribonucleoside that incorporates this protective strategy. nih.gov Isocytidine (B125971) is an isomer of cytidine, and the addition of the 2',3'-O-isopropylidene group facilitates its use as a building block in the synthesis of more complex molecules. glenresearch.com

Role in Preventing Unwanted Side Reactions at Vicinal Diols

The vicinal diol (the adjacent 2'- and 3'-hydroxyl groups) on the ribose sugar of ribonucleosides is a particularly reactive entity. Its presence distinguishes RNA from DNA and introduces specific synthetic challenges. rsc.org These hydroxyl groups can interfere with reactions intended for other parts of the nucleoside, such as the 5'-hydroxyl group or the nucleobase.

The primary role of the 2',3'-O-isopropylidene group is to mask the reactivity of this vicinal diol. By converting the two hydroxyl groups into a stable cyclic acetal, their ability to participate in unwanted side reactions is effectively nullified. This protection is crucial during multi-step syntheses where various reagents and reaction conditions are employed. For instance, it prevents reactions such as unwanted phosphorylation, acylation, or alkylation at the 2' and 3' positions when modifications are desired elsewhere in the molecule. jocpr.com

Facilitation of Selective Chemical Modifications at Other Molecular Sites

With the 2'- and 3'-hydroxyl groups effectively shielded by the isopropylidene group, chemical modifications can be selectively directed to other sites on the ribonucleoside molecule. jocpr.comnih.gov This is a cornerstone of regioselective synthesis, allowing for precise control over the molecular architecture.

A prime example is the selective modification of the 5'-hydroxyl group. With the 2' and 3' positions blocked, the 5'-hydroxyl group becomes the primary site for reactions such as phosphorylation to produce 5'-monophosphates, or for the attachment of other molecules to create specialized probes or therapeutic agents. google.com The 2',3'-O-isopropylidene group acts as a molecular scaffold, holding the ribose in a fixed conformation and exposing other parts of the molecule for targeted chemical transformations. nih.gov This strategy has been instrumental in the synthesis of a wide array of modified nucleosides and nucleotides with diverse applications in biochemistry and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O5/c1-12(2)19-8-6(5-16)18-10(9(8)20-12)15-4-3-7(17)14-11(15)13/h3-4,6,8-10,16H,5H2,1-2H3,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUYYMGWCQOZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=CC(=O)N=C3N)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 ,3 Isopropylidene Isocytidine

Direct Synthesis Routes from Precursor Compounds

The synthesis of 2',3'-Isopropylidene-isocytidine can be achieved through various direct routes starting from readily available precursor compounds. These methods often involve the transformation of other nucleoside derivatives.

Synthesis via Base-Catalyzed Methanolysis and Ammonolysis of Uridine (B1682114) Derivatives

One common approach to synthesizing isocytidine (B125971) derivatives involves the chemical modification of uridine precursors. This transformation can be accomplished through a two-step process involving base-catalyzed methanolysis followed by ammonolysis. The initial step involves the reaction of a suitably protected uridine derivative with a methanolic solution of a strong base, which leads to the formation of an O-methylated intermediate. Subsequent treatment with ammonia (B1221849) or an ammonia source results in the displacement of the methoxy (B1213986) group and the formation of the isocytosine (B10225) base. The 2',3'-hydroxyl groups of the ribose sugar are typically protected with an isopropylidene group prior to these transformations to prevent unwanted side reactions.

Preparation from 2',3'-O-Isopropylidene-O2-methyl-uridine

A more direct route utilizes 2',3'-O-Isopropylidene-O2-methyl-uridine as the starting material. This compound already possesses the desired isopropylidene protection on the ribose moiety and the necessary modification on the uridine base. The conversion to this compound is then achieved through a direct ammonolysis reaction. This process involves treating the O2-methyl-uridine derivative with ammonia, typically in a sealed vessel at elevated temperatures, to facilitate the substitution of the O2-methyl group with an amino group, thereby forming the isocytosine ring system. This method offers a more streamlined approach as the key structural features are already in place.

General Principles of Isopropylidene Acetal (B89532) Formation in Nucleoside Synthesis

The introduction of an isopropylidene group to protect the 2' and 3' hydroxyls of ribonucleosides is a common and crucial step in nucleoside chemistry. This protecting group is favored due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions.

Reaction with Acetone (B3395972) and 2,2-Dialkoxypropanes.google.comnii.ac.jpjustia.comnih.govgoogle.comgoogle.comresearchgate.net

The formation of the 2',3'-O-isopropylidene acetal is typically achieved by reacting the nucleoside with acetone or a acetone derivative like 2,2-dimethoxypropane (B42991) or 2,2-diethoxypropane. google.comnii.ac.jpjustia.comnih.govgoogle.comgoogle.comresearchgate.net The use of 2,2-dialkoxypropanes is often preferred as they can also act as a water scavenger, driving the equilibrium towards the formation of the acetal. nii.ac.jp The reaction is an equilibrium process and is generally carried out in an excess of the acetonating agent. google.com

Table 1: Common Reagents for Isopropylidene Acetal Formation

ReagentFunction
AcetoneSource of the isopropylidene group
2,2-DimethoxypropaneSource of the isopropylidene group and water scavenger
2,2-DiethoxypropaneSource of the isopropylidene group and water scavenger

Catalysis by Strong Acids in Anhydrous Media.google.comrsc.orgmdpi.comrug.nluni-koeln.deresearchgate.net

The formation of the isopropylidene acetal is catalyzed by strong acids. google.comrsc.orgmdpi.comrug.nluni-koeln.deresearchgate.net Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, and perchloric acid. google.com The reaction must be performed in anhydrous (water-free) media to prevent the reverse reaction, hydrolysis of the acetal, from occurring. google.com The acid protonates the carbonyl oxygen of acetone or the alkoxy oxygen of the 2,2-dialkoxypropane, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the nucleoside.

Table 2: Typical Acid Catalysts

CatalystType
Sulfuric Acid (H₂SO₄)Strong inorganic acid
p-Toluenesulfonic Acid (TsOH)Strong organic acid
Perchloric Acid (HClO₄)Strong inorganic acid

Control of N-Glycoside Hydrolysis during Acid-Catalyzed Reactions.researchgate.netnih.govcdnsciencepub.comcazypedia.orgnih.govmdpi.com

A significant challenge during the acid-catalyzed formation of isopropylidene acetals is the potential for the hydrolysis of the N-glycosidic bond, which links the nucleobase to the ribose sugar. google.comresearchgate.net This bond is susceptible to cleavage under acidic conditions. researchgate.netnih.govcdnsciencepub.comcazypedia.orgnih.govmdpi.com The mechanism of acid-catalyzed hydrolysis involves protonation of the glycosidic oxygen, followed by cleavage of the C-N bond to form a resonance-stabilized oxocarbenium ion on the ribose ring. researchgate.netnih.govcdnsciencepub.com To minimize this side reaction, the reaction conditions must be carefully controlled. This includes using the minimum necessary amount of acid catalyst, maintaining low reaction temperatures, and keeping the reaction time as short as possible. The presence of an alcohol in the reaction mixture can also help to suppress the hydrolysis of the N-glycosidic bond. google.com

Purification and Isolation Techniques for Synthetic Intermediates

The successful synthesis of this compound hinges on the effective purification and isolation of its synthetic intermediates. Given the multi-step nature of nucleoside analog synthesis, each intermediate must be purified to a high degree to ensure the desired reactivity and prevent the formation of side products in subsequent steps. The primary techniques employed for the purification of these intermediates are column chromatography and recrystallization, with High-Performance Liquid Chromatography (HPLC) being utilized for both analytical and preparative-scale separations of highly pure compounds.

The choice of purification method is largely dictated by the physicochemical properties of the intermediate, such as its polarity, solubility, and crystallinity. For instance, intermediates that are stable, crystalline solids are often amenable to purification by recrystallization, which can be a highly effective and economical method for achieving high purity. In contrast, non-crystalline or oily intermediates, as well as complex reaction mixtures, typically necessitate chromatographic separation.

Column Chromatography

Column chromatography is a cornerstone technique for the purification of synthetic intermediates in the synthesis of this compound. teledynelabs.com Silica gel is the most commonly used stationary phase due to its versatility and ability to separate a wide range of compounds based on polarity. teledynelabs.commdpi.com The selection of the mobile phase, or eluent, is critical for achieving optimal separation. A systematic approach, often guided by thin-layer chromatography (TLC) analysis, is used to determine the ideal solvent system.

For the intermediates of this compound, which often possess a combination of polar functional groups (hydroxyl, amino) and non-polar protecting groups (isopropylidene), gradient elution is frequently employed. This involves gradually increasing the polarity of the mobile phase during the chromatography run to effectively separate compounds with varying polarities. Common solvent systems include mixtures of a non-polar solvent, such as petroleum ether or hexane, with a more polar solvent like ethyl acetate (B1210297) or methanol. The precise ratio of these solvents is carefully optimized to achieve the desired separation.

For example, in the purification of a protected nucleoside intermediate, a shallow gradient of ethyl acetate in petroleum ether might be used to first elute non-polar impurities, followed by a steeper gradient to elute the target compound. The progress of the separation is monitored by collecting fractions and analyzing them by TLC.

Recrystallization

Recrystallization is a powerful purification technique for solid intermediates that are crystalline in nature. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures.

The process involves dissolving the crude intermediate in a minimal amount of a hot solvent to form a saturated solution. As the solution cools, the solubility of the intermediate decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain in the solution. The purified crystals are then collected by filtration. For intermediates in the synthesis of this compound, common recrystallization solvents include alcohols (e.g., ethanol, methanol), esters (e.g., ethyl acetate), or mixtures of solvents.

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, particularly for final intermediates or in cases where column chromatography provides insufficient resolution, High-Performance Liquid Chromatography (HPLC) is employed. nih.gov Reversed-phase HPLC (RP-HPLC) is a common mode used for the purification of nucleoside analogs. In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used.

Ion-pair reversed-phase HPLC (IP-RP-HPLC) is another valuable technique, especially for charged intermediates. This method involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, allowing for its retention and separation on a reversed-phase column.

The following interactive data table summarizes the typical purification methods for key hypothetical intermediates in the synthesis of this compound, based on established practices for similar nucleoside analogs.

Table 1: Purification and Isolation Techniques for Synthetic Intermediates of this compound

Intermediate NamePurification MethodStationary PhaseMobile Phase/Solvent SystemTypical Purity
2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidineColumn ChromatographySilica GelDichloromethane (B109758)/Methanol (95:5)>95%
2-Amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidineRecrystallization-Methanol/Water>98%
2-Amino-7-(2',3'-O-isopropylidene-β-D-ribofuranosyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidineColumn ChromatographySilica GelPetroleum Ether/Ethyl Acetate (1:1 to 1:2 gradient)>96%
2-Amino-7-(2',3'-O-isopropylidene-β-D-ribofuranosyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidineColumn ChromatographySilica GelHexane/Ethyl Acetate (3:2)>97%
This compound (crude)Preparative HPLCC18 SilicaWater/Acetonitrile with 0.1% Trifluoroacetic Acid>99%

Chemical Reactivity and Transformations of 2 ,3 Isopropylidene Isocytidine

Reactions Involving the Isopropylidene Protecting Group

The 2',3'-O-isopropylidene group is a commonly employed protecting group in nucleoside chemistry, valued for its stability under basic and neutral conditions and its susceptibility to removal under acidic conditions.

Acid-Catalyzed Hydrolysis for Deprotection

The primary reaction involving the isopropylidene group is its acid-catalyzed hydrolysis to regenerate the cis-diol functionality on the ribose sugar. This deprotection step is crucial for the synthesis of isocytidine (B125971) and its derivatives that require free 2' and 3'-hydroxyl groups. The reaction is typically carried out using aqueous solutions of mineral acids, such as hydrochloric acid, or organic acids, like acetic acid. The mechanism involves protonation of one of the acetal (B89532) oxygens, followed by nucleophilic attack by water and subsequent elimination of acetone (B3395972).

The rate of hydrolysis is dependent on the acid concentration and temperature. While specific kinetic data for the hydrolysis of 2',3'-isopropylidene-isocytidine is not extensively documented in publicly available literature, the general conditions for deprotection of similar 2',3'-O-isopropylidene nucleosides are well-established.

Table 1: General Conditions for Acid-Catalyzed Deprotection of 2',3'-O-Isopropylidene Nucleosides

Reagent(s)Solvent(s)Temperature (°C)Typical Reaction Time
80% Acetic AcidWater80-1001-3 hours
0.1 M Hydrochloric AcidWater/MethanolRoom Temperature2-6 hours
Trifluoroacetic Acid (TFA)Water/Dichloromethane (B109758)0 - Room Temperature30 min - 2 hours
Dowex 50W-X8 (H+ form)Water/MethanolRoom Temperature - 504-24 hours

Note: These conditions are general and may require optimization for this compound.

Reactions at the Isocytosine (B10225) Nucleobase Moiety

The isocytosine ring, being an electron-rich heterocyclic system, is susceptible to electrophilic attack and other modifications.

Bromination Reactions (e.g., N-Bromosuccinimide Bromination)

Electrophilic bromination of the isocytosine moiety can be achieved using reagents like N-bromosuccinimide (NBS). fiu.edumanac-inc.co.jp Isocytosine, being an isomer of cytosine, possesses a pyrimidine (B1678525) ring that is activated towards electrophilic substitution. The reaction with NBS, typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or chloroform, is expected to introduce a bromine atom onto the pyrimidine ring, likely at the C5 position, which is analogous to the bromination of other pyrimidine nucleosides. fiu.edumanac-inc.co.jp Radical initiators or light can also be employed, particularly for allylic or benzylic brominations, though for an aromatic heterocycle, an electrophilic pathway is more probable. youtube.comchemistrysteps.com

Table 2: Hypothetical Conditions for Bromination of this compound with NBS

ReagentSolventTemperature (°C)Potential Product
N-BromosuccinimideChloroformRoom Temperature5-Bromo-2',3'-isopropylidene-isocytidine
N-BromosuccinimideDimethylformamide (DMF)0 - Room Temperature5-Bromo-2',3'-isopropylidene-isocytidine

Note: These are predicted conditions based on the reactivity of similar nucleosides. Specific experimental validation for this compound is not widely reported.

Deamination Studies and Stability Profile

Isocytosine and its nucleoside, isocytidine, are known to be susceptible to deamination, a process where the amino group is replaced by a hydroxyl group, converting isocytosine to uracil. This transformation can occur under various conditions, including enzymatic catalysis and chemical treatment. wwu.edunih.gov The stability of isocytidine is a significant factor in its handling and in the design of experiments. Studies on cytosine deaminase have shown that isocytosine can be a substrate, leading to its conversion to uracil. nih.gov

Table 3: General Stability Profile of Isocytidine Derivatives

ConditionEffect on Isocytosine MoietyProduct of Deamination
Acidic (e.g., pH < 4)Potential for slow deaminationUracil derivative
Basic (e.g., pH > 10)Increased rate of deaminationUracil derivative
Enzymatic (Cytosine Deaminase)Catalyzed deaminationUracil derivative

Transformations at the Ribose Moiety (excluding the protected 2',3'-positions)

With the 2' and 3'-hydroxyl groups protected by the isopropylidene group, the 5'-hydroxyl group is the primary site for modification on the ribose sugar.

Modifications at the 5'-Hydroxyl Group

The primary 5'-hydroxyl group of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of different functional groups. umich.edunih.gov

Tosylation: The 5'-hydroxyl group can be readily converted to a good leaving group by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). nih.gov This generates 5'-O-tosyl-2',3'-isopropylidene-isocytidine, a key intermediate for subsequent nucleophilic substitution reactions.

Azidation: The 5'-tosyl derivative can be reacted with sodium azide (B81097) (NaN₃) in a polar aprotic solvent like DMF to yield 5'-azido-5'-deoxy-2',3'-isopropylidene-isocytidine. This introduces an azide functionality, which can be further modified, for example, by reduction to an amino group.

Amination: The 5'-azido derivative can be reduced to the corresponding 5'-amino-5'-deoxy-2',3'-isopropylidene-isocytidine. Common reduction methods include catalytic hydrogenation or the use of reducing agents like triphenylphosphine (B44618) (in the Staudinger reaction).

Phosphorylation: The 5'-hydroxyl group can be phosphorylated using various phosphorylating agents, such as phosphoryl chloride or via enzymatic methods, to introduce a phosphate (B84403) group, a critical modification for creating nucleotide analogs. nih.gov

Table 4: Representative Transformations at the 5'-Hydroxyl Group

Starting MaterialReagent(s)Product
This compoundp-Toluenesulfonyl chloride, Pyridine5'-O-Tosyl-2',3'-isopropylidene-isocytidine
5'-O-Tosyl-2',3'-isopropylidene-isocytidineSodium azide, DMF5'-Azido-5'-deoxy-2',3'-isopropylidene-isocytidine
5'-Azido-5'-deoxy-2',3'-isopropylidene-isocytidineH₂, Pd/C or PPh₃, H₂O5'-Amino-5'-deoxy-2',3'-isopropylidene-isocytidine
This compoundPOCl₃, Triethyl phosphateThis compound-5'-monophosphate

Note: These are representative transformations; specific reaction conditions may vary.

Formation of Sulfonyl Esters (e.g., Tosylation)

The conversion of the 5'-hydroxyl group of this compound into a sulfonyl ester is a key transformation that significantly enhances its reactivity towards nucleophilic attack. The most common of these is tosylation, the formation of a p-toluenesulfonate (tosylate) ester. This is typically achieved by reacting the nucleoside with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

The primary hydroxyl group at the 5'-position is the most sterically accessible and, therefore, the most reactive of the hydroxyl groups in a nucleoside. google.com The reaction proceeds via nucleophilic attack of the 5'-hydroxyl oxygen on the electrophilic sulfur atom of the tosyl chloride. masterorganicchemistry.com A base, commonly pyridine or triethylamine, is used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. masterorganicchemistry.com The resulting tosylate is a much better leaving group than the original hydroxyl group because the tosylate anion is stabilized by resonance, making it a weak base. masterorganicchemistry.com

While a specific protocol for the tosylation of this compound is not extensively detailed in the available literature, the general procedure for the tosylation of primary alcohols, including those on nucleoside scaffolds, is well-established. A typical reaction would involve dissolving this compound in an anhydrous solvent like dichloromethane or pyridine, cooling the solution, and then adding tosyl chloride and a base such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.org The reaction progress is monitored by techniques like thin-layer chromatography (TLC).

ReactantReagentsSolventConditionsProduct
This compoundp-Toluenesulfonyl chloride (TsCl), Pyridine or 4-Dimethylaminopyridine (DMAP)Anhydrous Dichloromethane or Pyridine0°C to room temperature5'-O-Tosyl-2',3'-isopropylidene-isocytidine
Nucleophilic Displacement Reactions at the 5'-Position

The 5'-O-tosyl group of this compound is an excellent leaving group, facilitating a wide range of nucleophilic substitution (SN2) reactions. This allows for the introduction of various functional groups at the 5'-position, leading to a diverse array of modified nucleosides.

The general principle involves the reaction of 5'-O-tosyl-2',3'-isopropylidene-isocytidine with a nucleophile. The nucleophile attacks the electrophilic C5' carbon, leading to the displacement of the tosylate group. These reactions typically proceed with an inversion of configuration at the reaction center, although this is not relevant for the achiral C5' position.

Detailed research findings on the nucleophilic displacement of 5'-O-tosyl-2',3'-isopropylidene-isocytidine are limited; however, extensive studies on the analogous compound, 2',3'-O-isopropylidene-5'-O-tosyluridine, provide valuable insights into the expected reactivity. For instance, the tosyl group can be displaced by halides, azide, and other nucleophiles.

A study on the treatment of 2',3'-O-isopropylidene-5'-O-tosyluridine with sodium naphthalenide resulted in the reductive cleavage of the tosyl group, yielding 2',3'-O-isopropylideneuridine. fiu.edu While this is a reduction rather than a substitution with a new functional group, it demonstrates the reactivity of the 5'-tosyl group. fiu.edu

More direct examples of nucleophilic substitution include the synthesis of 5'-halo-5'-deoxyuridine derivatives. Although some synthetic routes for these compounds start directly from the corresponding 5'-hydroxy nucleosides, the principle of displacing a good leaving group like a tosylate is fundamental in nucleoside chemistry. For example, the synthesis of 5'-chloro-, 5'-bromo-, and 5'-iodo-5'-amino-2',5'-dideoxyuridine has been developed, showcasing the versatility of nucleophilic substitution at the 5'-position. nih.gov

The following table summarizes representative nucleophilic displacement reactions that are expected to be applicable to 5'-O-tosyl-2',3'-isopropylidene-isocytidine, based on established procedures for analogous pyrimidine nucleosides.

Starting MaterialNucleophileReagents/SolventConditionsProductReference Analogy
5'-O-Tosyl-2',3'-isopropylidene-isocytidineAzide (N3-)Sodium azide (NaN3) / DMFHeating5'-Azido-5'-deoxy-2',3'-isopropylidene-isocytidineSynthesis of 5'-halo-5'-amino analogues of deoxyribopyrimidine nucleosides nih.gov
5'-O-Tosyl-2',3'-isopropylidene-isocytidineIodide (I-)Sodium iodide (NaI) / AcetoneReflux5'-Iodo-5'-deoxy-2',3'-isopropylidene-isocytidineGeneral knowledge of Finkelstein reaction on tosylates
5'-O-Tosyl-2',3'-isopropylidene-isocytidineChloride (Cl-)Lithium chloride (LiCl) / DMFHeating5'-Chloro-5'-deoxy-2',3'-isopropylidene-isocytidineGeneral knowledge of nucleophilic substitution on tosylates

Role As a Building Block in Complex Nucleoside and Oligonucleotide Synthesis

Precursor for the Synthesis of Modified Nucleosides and Analogues

The strategic use of 2',3'-O-isopropylidene-isocytidine allows for the efficient preparation of a variety of isocytidine (B125971) analogues with modified sugar moieties or isotopically labeled bases. These modified nucleosides are invaluable tools for studying nucleic acid structure, function, and dynamics.

The protected 2',3'-O-isopropylidene-isocytidine is a key starting material for creating anhydro and unsaturated derivatives of isocytidine. Anhydronucleosides, which contain an additional covalent bond between the sugar and the base or between two atoms of the sugar ring, are conformationally constrained analogues that are important for studying the stereochemical requirements of nucleic acid-protein interactions.

A common strategy to synthesize such derivatives involves the initial protection of the 2' and 3' hydroxyl groups with the isopropylidene group. This allows for selective activation of the 5'-hydroxyl group, for instance, by converting it into a good leaving group like a tosylate or mesylate. Subsequent intramolecular cyclization, often promoted by a base, can then lead to the formation of an anhydro linkage, for example, between C5' and the N3 of the isocytosine (B10225) base.

Similarly, the synthesis of unsaturated nucleosides, which contain a double bond in the sugar ring, can be initiated from 2',3'-O-isopropylidene-isocytidine. These derivatives are useful as intermediates for the synthesis of other modified nucleosides or as probes for enzymatic mechanisms. The synthesis often involves the elimination of vicinal hydroxyl groups or their derivatives. For instance, treatment of a suitably protected nucleoside with a reagent like thionyl chloride in pyridine (B92270) can lead to the formation of a 2',3'-unsaturated derivative. The isopropylidene protecting group is instrumental in directing these chemical transformations.

Isotopically labeled nucleosides are essential for a variety of biochemical and biomedical studies, including metabolic pathway analysis, receptor binding assays, and autoradiography. nih.gov 2',3'-O-Isopropylidene-isocytidine is a valuable intermediate in the synthesis of tritium (B154650) (³H)-labeled isocytidine derivatives. nih.gov

The general strategy for preparing such labeled compounds often involves the introduction of the isotope in one of the final steps of the synthesis to maximize the incorporation of radioactivity and to minimize handling of radioactive materials. The synthesis can proceed through several routes, such as the catalytic reduction of a precursor containing a double bond or a halogen atom with tritium gas. energ-en.ro

For example, a precursor for tritiation could be an isocytidine analogue containing a halogenated base (e.g., 5-bromo-isocytidine), which is synthesized from 2',3'-O-isopropylidene-isocytidine. The isopropylidene group protects the sugar hydroxyls during the bromination of the base. After the introduction of the bromine atom, the protecting group can be removed, and the resulting 5-bromo-isocytidine can be subjected to catalytic tritiodehalogenation, where the bromine atom is replaced by a tritium atom. Alternatively, a precursor with an unsaturated bond in the sugar moiety, prepared as described in the previous section, could be reduced with tritium gas to yield a saturated, tritiated sugar. energ-en.ro The use of 2',3'-O-isopropylidene-isocytidine simplifies the synthesis by ensuring that the reactions occur at the desired positions.

Table 1: Synthetic Strategies for Tritium Labeling

Labeling Method Precursor Type General Reaction
Catalytic Tritiodehalogenation Halogenated Nucleobase R-X + ³H₂ --(Catalyst)--> R-³H + H-X (X=Br, I)
Catalytic Hydrogenation Unsaturated Sugar R=R + ³H₂ --(Catalyst)--> R³H-R³H
Reduction with Tritide Reagents Carbonyl or Ester R=O --([³H]⁻)--> R-O³H

Utility in Oligonucleotide and Polynucleotide Construction

The site-specific incorporation of modified nucleosides like isocytidine into oligonucleotides is crucial for expanding the chemical and functional diversity of nucleic acids. 2',3'-O-isopropylidene-isocytidine is an essential starting material for the chemical synthesis of these modified oligonucleotides.

The most widely used method for the chemical synthesis of oligonucleotides is the phosphoramidite (B1245037) method, which is performed on a solid support. youtube.com This method allows for the stepwise addition of nucleotide building blocks to a growing oligonucleotide chain in a defined sequence. To be incorporated, each nucleoside must be converted into a phosphoramidite derivative. beilstein-journals.orgnih.gov

The synthesis of an isocytidine phosphoramidite begins with 2',3'-O-isopropylidene-isocytidine. The isopropylidene group protects the 2' and 3' hydroxyls, while the 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group. The exocyclic amine of the isocytosine base is also protected, often with an acyl group like benzoyl or isobutyryl, to prevent side reactions during oligonucleotide synthesis. After these protection steps, the isopropylidene group is selectively removed to free the 2' and 3' hydroxyls. The 2'-hydroxyl is then protected with a group stable to the conditions of oligonucleotide synthesis (e.g., a TBDMS group for RNA synthesis), leaving the 3'-hydroxyl free. This free 3'-hydroxyl is then phosphitylated to produce the desired nucleoside phosphoramidite building block.

This isocytidine phosphoramidite can then be used in an automated DNA or RNA synthesizer. At each coupling cycle, the 5'-DMT group of the support-bound nucleotide is removed, and the next phosphoramidite in the sequence is added, along with an activator, to form a new phosphite (B83602) triester linkage. beilstein-journals.org This cycle is repeated until the desired oligonucleotide sequence is assembled.

The incorporation of isocytidine into an oligonucleotide opens up possibilities for further chemical modification, known as post-synthetic functionalization. researchgate.netnih.gov This approach allows for the introduction of a wide variety of functional groups, such as fluorophores, biotin, or cross-linking agents, into the oligonucleotide at specific sites. nih.gov These modifications are useful for a range of applications, including diagnostics, structural biology, and therapeutic development.

The strategy involves synthesizing an oligonucleotide containing an isocytidine derivative that has a reactive handle. This reactive handle is a functional group that is stable during oligonucleotide synthesis but can react selectively with another molecule after the oligonucleotide has been fully assembled and deprotected. For example, the isocytidine base can be modified with a linker arm terminating in an amino or thiol group.

The synthesis of the required phosphoramidite for this purpose would again start from 2',3'-O-isopropylidene-isocytidine. The base would be modified to include the protected reactive handle before the conversion to the phosphoramidite. Once the oligonucleotide containing this modified isocytidine is synthesized, the reactive handle can be deprotected and reacted with an activated form of the molecule to be conjugated (e.g., an N-hydroxysuccinimide ester for an amino-reactive group). nih.gov This modular approach provides a powerful way to create complex, functionalized nucleic acid constructs.

Applications in Advanced Biochemical and Nucleic Acid Research

Controlled Enzymatic Synthesis of Nucleic Acids

The production of RNA oligonucleotides, particularly those with chemical modifications, is in high demand for various therapeutic and research applications. nih.gov Traditional methods like solid-phase synthesis and in vitro transcription have limitations, creating a need for alternative biocatalytic approaches. nih.gov The use of protected nucleotides like 2',3'-O-isopropylidene-isocytidine offers a promising strategy for the controlled, stepwise enzymatic synthesis of RNA.

The de novo synthesis of pyrimidine (B1678525) nucleotides is a fundamental process providing the necessary precursors for RNA and DNA synthesis. nih.gov In the context of controlled enzymatic synthesis, protecting the 2',3'-diol of ribonucleosides is a key step to create temporarily blocked nucleotides. chemrxiv.org The 2',3'-O-isopropylidene group serves as an effective protecting group for pyrimidine triphosphates. chemrxiv.org Research has shown that pyrimidine nucleotides protected with this acetal (B89532) are well-tolerated by certain enzymes, enabling their use as building blocks for creating RNA strands. nih.govresearchgate.net This approach is a critical first step towards the controlled enzymatic synthesis of RNA oligonucleotides, which has been a significant challenge in the field. nih.govchemrxiv.org

The synthesis of 2',3'-O-isopropylidene-cytidine triphosphate (iso-CTP) has been achieved, although in some cases with low yields. chemrxiv.orgresearchgate.net This protected nucleotide, along with its uridine (B1682114) counterpart, has been shown to be effectively incorporated into RNA primers. chemrxiv.org

A significant breakthrough in the enzymatic synthesis of RNA using protected nucleotides has been the discovery of their compatibility with template-independent RNA polymerases, such as poly(U) polymerase (PUP). nih.govresearchgate.net Studies have demonstrated that 2',3'-O-isopropylidene-protected pyrimidine triphosphates, including the derivative of isocytidine (B125971), are efficiently incorporated by PUP. nih.govchemrxiv.org This polymerase can achieve highly efficient coupling reactions within minutes, a crucial feature for developing enzymatic de novo synthesis protocols. nih.govresearchgate.net

The incorporation of these modified nucleotides by PUP allows for the extension of an RNA primer by a single nucleotide, after which the chain is terminated due to the protecting group. nih.gov This provides a high degree of control over the sequence and length of the synthesized RNA oligonucleotide. While pyrimidine nucleotides with the 2',3'-O-isopropylidene group are well-tolerated, purine (B94841) nucleotides have shown less compatibility. nih.govresearchgate.net

EnzymeSubstrateOutcomeReference
Poly(U) Polymerase (PUP)2',3'-O-isopropylidene-UTPQuantitative incorporation within minutes chemrxiv.org
Poly(U) Polymerase (PUP)2',3'-O-isopropylidene-CTPExclusive n+1 product formation in ~2 minutes chemrxiv.org

The use of 2',3'-O-isopropylidene-protected nucleotides with template-independent polymerases forms the basis for a stepwise method for constructing RNA oligonucleotides. nih.govresearchgate.net The process involves the enzymatic incorporation of a single protected nucleotide onto a primer, followed by a deprotection step to remove the isopropylidene group, which then allows for the next coupling cycle. chemrxiv.orgnih.gov

The deprotection of the 2',3'-O-isopropylidene group can be achieved under mild acidic conditions, for instance, using 2% dichloroacetic acid (DCA) in water at room temperature. chemrxiv.org This stepwise approach offers a powerful alternative to traditional synthesis methods, with the potential for producing long, chemically modified oligonucleotides with high precision. researchgate.net The findings demonstrate the feasibility of using cis-diol-protected ribonucleotides in combination with template-independent polymerases for the methodical construction of RNA oligonucleotides. nih.gov

Structural Elucidation and Conformational Analysis of Derivatives

Understanding the three-dimensional structure of nucleoside analogs and their derivatives is crucial for interpreting their biological activity and for the rational design of new therapeutic agents and research tools.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization of molecules in solution and the solid state. nih.gov For derivatives of 2',3'-O-isopropylidene-isocytidine, such as 2',3'-O-isopropylideneguanosine, solid-state NMR has been employed to gain detailed structural insights. nih.gov Techniques like 1H double-quantum and 14N-1H HMQC spectroscopy, performed at high magnetic fields and fast magic-angle spinning (MAS) rates, provide information on internuclear distances and connectivities. nih.gov

Furthermore, Diffusion-Ordered Spectroscopy (DOSY) NMR can be utilized to distinguish between different molecules in a mixture based on their diffusion coefficients, which can be helpful in analyzing reaction mixtures and characterizing polysaccharide structures. researchgate.netnih.gov While not directly applied to 2',3'-isopropylidene-isocytidine in the provided context, this technique holds potential for studying its interactions and the structure of oligonucleotides containing this modification.

NMR TechniqueInformation ObtainedApplication ExampleReference
1H double-quantum MASProton-proton proximitiesStructural analysis of 2',3'-O-isopropylideneguanosine nih.gov
14N-1H HMQCNitrogen-proton correlationsProbing hydrogen bonding in nucleoside derivatives nih.gov
1H-13C refocused INEPTCarbon-proton correlationsAssignment of chemical shifts in 2',3'-O-isopropylideneguanosine nih.gov
DOSYDiffusion coefficientsDistinguishing polysaccharides with different linkages nih.gov

Computational methods are increasingly integrated with experimental data to provide a more complete understanding of molecular structure and dynamics. For instance, the Gauge-Including Projector Augmented Wave (GIPAW) method can be used to calculate NMR chemical shieldings. nih.gov These calculated values can then be compared with experimental NMR data to validate and refine the determined structure. nih.gov

In the study of 2',3'-O-isopropylideneguanosine, GIPAW calculations showed good agreement between the calculated and experimental 13C and 1H chemical shifts. nih.gov This integrated approach allowed for the rationalization of differences in specific 1H chemical shifts based on the strength of intermolecular interactions like CH-π and hydrogen bonding. nih.gov Such computational approaches are invaluable for interpreting complex NMR spectra and for predicting the structural features of this compound and its derivatives.

Research Chemical Utility in Diverse Chemical and Biochemical Applications

This compound serves as a crucial research chemical, primarily functioning as a protected nucleoside intermediate in the synthesis of modified nucleic acids and other complex biochemical probes. The strategic placement of the isopropylidene group on the 2' and 3' hydroxyls of the ribose sugar is fundamental to its utility.

This protection prevents these hydroxyl groups from participating in unwanted side reactions during chemical synthesis, thereby allowing for selective modification at other positions of the nucleoside, such as the 5' position. The isopropylidene group is valued for its stability under many reaction conditions and its relatively straightforward removal under acidic conditions when the synthesis is complete.

A significant biochemical application of such protected nucleosides is in the enzymatic synthesis of RNA oligonucleotides. Research has shown that pyrimidine nucleotides protected with a 2',3'-O-isopropylidene group can be tolerated as substrates by certain template-independent RNA polymerases. This allows for the controlled, stepwise addition of single nucleotides to an RNA primer, a key feature for developing enzymatic de novo RNA synthesis protocols. The ability to achieve highly efficient coupling reactions is a notable advantage of this system.

The 2',3'-isopropylidene moiety can also be used as a molecular scaffold to create a library of nucleoside analogues with modifications at the 5' and 1' positions. These analogues are then used to study the biocatalytic activity and substrate specificity of enzymes that interact with nucleosides, such as adenosine (B11128) deaminase and adenylate deaminase. This approach provides valuable insights into enzyme mechanisms and function.

Application AreaFunction of this compoundKey Research Finding/Use
Oligonucleotide SynthesisProtected building blockEnables selective modification at the 5' position for creating modified RNA/DNA strands.
Enzymatic RNA SynthesisPolymerase Substrate2',3'-O-isopropylidene protected pyrimidines are tolerated by template-independent RNA polymerases for controlled, stepwise synthesis.
Enzyme-Substrate StudiesMolecular ScaffoldUsed to synthesize nucleoside analogues to probe the active sites and mechanisms of enzymes like deaminases.
Medicinal ChemistrySynthetic IntermediateServes as a precursor for the synthesis of potentially therapeutic nucleoside analogues.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2',3'-Isopropylidene-isocytidine, and what critical parameters influence yield optimization?

  • Methodological Answer : The synthesis typically involves protecting the ribose moiety of isocytidine with an isopropylidene group. Key steps include:

  • Protection : Use 2,2-dimethoxypropane in anhydrous acetone under acidic catalysis (e.g., HCl or TsOH) to form the 2',3'-O-isopropylidene bridge .
  • Purification : Silica gel chromatography with gradients of methanol in dichloromethane (5–15%) is recommended to isolate the product. Yield optimization depends on reaction time (6–12 hours), stoichiometric control of the protecting agent (1.2–1.5 equivalents), and inert atmosphere conditions to prevent hydrolysis .

Q. How is the purity of this compound assessed, and what analytical techniques are most reliable for structural confirmation?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC with UV detection (λ = 260 nm) using a C18 column and acetonitrile/water (70:30) mobile phase resolves impurities. Purity >98% is standard for research-grade material .
  • Structural Confirmation :
  • NMR : ¹H NMR in DMSO-d₆ should show characteristic peaks: δ 1.35 and 1.55 ppm (isopropylidene CH₃), δ 5.85 ppm (anomeric proton), and δ 8.15 ppm (cytosine H-6) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) should match the theoretical molecular weight (C₁₁H₁₅N₃O₅, 285.25 g/mol) within 5 ppm error .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of this compound during nucleoside analog synthesis?

  • Methodological Answer :

  • Stability Studies : Accelerated degradation experiments in polar solvents (e.g., DMF, DMSO) at 40–60°C show rapid cleavage of the isopropylidene group (t₁/₂ < 24 hours). Non-polar solvents (e.g., THF, toluene) enhance stability (t₁/₂ > 72 hours).
  • Mechanistic Insight : Hydrolysis follows pseudo-first-order kinetics, with activation energy (Eₐ) calculated via Arrhenius plots. Monitor using in-situ FTIR for carbonyl (C=O) stretching frequency shifts (1720–1750 cm⁻¹) .

Q. What strategies resolve contradictions in reported NMR spectral data for this compound derivatives across research groups?

  • Methodological Answer :

  • Data Reconciliation :

Solvent Calibration : Ensure deuterated solvent consistency (e.g., DMSO-d₆ vs. CDCl₃) and internal standards (TMS).

Dynamic Exchange : Investigate tautomeric equilibria (e.g., cytosine ↔ imino forms) using variable-temperature NMR (VT-NMR) to identify broadening/resolved peaks .

Cross-Validation : Compare with computational predictions (DFT-based NMR chemical shift calculations) using software like Gaussian or ORCA .

Q. How can computational modeling predict the reactivity of this compound in glycosylation reactions for modified nucleoside synthesis?

  • Methodological Answer :

  • Quantum Chemistry Workflow :

Conformational Analysis : Use molecular mechanics (MMFF94) to identify low-energy ribose puckering modes (C3'-endo vs. C2'-exo).

Transition-State Modeling : Apply density functional theory (DFT, B3LYP/6-31G*) to calculate activation barriers for glycosidic bond formation.

Validation : Correlate computed ΔG‡ with experimental yields using linear regression (R² > 0.85 required for predictive validity) .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in studies involving this compound as a kinase inhibitor?

  • Methodological Answer :

  • Nonlinear Regression : Fit sigmoidal dose-response curves (4-parameter logistic model) using software like GraphPad Prism. Report IC₅₀ with 95% confidence intervals.
  • Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude aberrant replicates. Use ANOVA with Tukey post-hoc tests for multi-group comparisons .

Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible biological assays?

  • Methodological Answer :

  • Quality-by-Design (QbD) : Implement a factorial design (e.g., 2³ design) to optimize critical process parameters (temperature, catalyst loading, reaction time).
  • Control Charts : Monitor intermediate purity (HPLC) and final yield (gravimetry) across 10+ batches. Set action limits at ±3σ from the mean .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.